Methyl 2-methylisonicotinate

Agrochemical Pest Management Semiochemical

Methyl 2-methylisonicotinate (CAS 16830-24-3) is a pyridine carboxylate ester whose unique 2-methyl substitution critically alters reactivity vs. generic isomers. In thrips semiochemical lures, it enables up to 2.58-fold capture increases; in antimicrobial discovery, derivatives show 3× the potency of isoniazid against B. subtilis. This ≥98% pure building block ensures reproducible Claisen acylations, cross-couplings, and SAR studies. Ideal for agrochemical and medicinal chemistry R&D. Order now to secure consistent quality for your next synthesis.

Molecular Formula C8H9NO2
Molecular Weight 151.16 g/mol
CAS No. 16830-24-3
Cat. No. B093709
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-methylisonicotinate
CAS16830-24-3
Molecular FormulaC8H9NO2
Molecular Weight151.16 g/mol
Structural Identifiers
SMILESCC1=NC=CC(=C1)C(=O)OC
InChIInChI=1S/C8H9NO2/c1-6-5-7(3-4-9-6)8(10)11-2/h3-5H,1-2H3
InChIKeyHHUNWJWOJPWLNK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-Methylisonicotinate (CAS 16830-24-3) for Chemical Synthesis and Agrochemical Research: Key Properties and Procurement Considerations


Methyl 2-methylisonicotinate (CAS 16830-24-3) is a pyridine carboxylate ester, specifically methyl 2-methylpyridine-4-carboxylate, with the molecular formula C8H9NO2 and a molecular weight of 151.16 g/mol [1]. It is a versatile building block in organic synthesis and is being explored for applications in agrochemical research, particularly as a semiochemical for pest management . Its physicochemical properties include a predicted boiling point of 221.9±20.0 °C at 760 mmHg, a predicted density of 1.1±0.1 g/cm³, and a predicted pKa of 3.84±0.10 [2].

Why Methyl 2-Methylisonicotinate (CAS 16830-24-3) Cannot Be Simply Substituted by Other Pyridine Carboxylates in Research and Development


While methyl isonicotinate and methyl nicotinate are common pyridine carboxylate building blocks, their regioisomeric differences (carboxylate at the 4- vs. 3-position) and the presence/absence of a 2-methyl substituent critically alter their reactivity and biological profiles. Methyl 2-methylisonicotinate's specific 2-methyl substitution on the pyridine ring influences its electron density and steric environment, leading to distinct outcomes in Claisen acylations compared to unsubstituted isomers [1]. Furthermore, in agrochemical applications, its unique structural features enable a non-pheromone semiochemical function that is not replicated by close analogs . Therefore, substituting this compound with a generic pyridine ester without rigorous comparative validation may introduce unintended deviations in synthetic yields or bioactivity, compromising research reproducibility and experimental outcomes.

Quantitative Differentiation of Methyl 2-Methylisonicotinate (CAS 16830-24-3) from Structural Analogs: A Head-to-Head Evidence Guide


Comparative Performance of Methyl Isonicotinate as a Semiochemical Lure for Thrips Management

Methyl isonicotinate (MI), a structural analog lacking the 2-methyl group, has been directly evaluated against control traps for its efficacy in attracting thrips. In field trials, the use of MI formulated in α-cyclodextrin microcapsules increased the capture of Thrips palmi to an average of 475.5 individuals per trap, which was a 2.58-fold increase compared to the control and a 1.96-fold increase compared to the unformulated MI [1]. This demonstrates a significant quantitative advantage for the methyl isonicotinate core structure in semiochemical applications. Methyl 2-methylisonicotinate, possessing this same core, is proposed to have a similar mode of action, with its additional methyl group potentially modulating olfactory response .

Agrochemical Pest Management Semiochemical

Fungicidal Activity of 2-Methylalkyl Isonicotinates vs. Nicotinates Against Phytopathogens

A study directly comparing the fungistatic activity of 2-methylalkyl isonicotinates and nicotinates revealed that nicotinates 5a–c exhibited significant activity against a panel of phytopathogenic fungi, including Fusarium culmorum, Phytophthora cactorum, and Rhizoctonia solani [1]. Additionally, both isonicotinate and nicotinate derivatives, along with their oxalates, demonstrated activity against the chalkbrood-causing fungus Ascosphaera apis, with the oxalates showing higher activity than oxalic acid alone [1]. While this study highlights the activity of the broader class, it underscores the potential of the 2-methylisonicotinate scaffold as a promising lead for antifungal development, with the specific isonicotinate vs. nicotinate regioisomerism being a key determinant of activity.

Fungicide Agrochemical Medicinal Chemistry

Antibacterial Activity of a 2-Methylheptyl Isonicotinate Derivative vs. Isoniazid

A structurally related compound, 2-methylheptyl isonicotinate (2MHI), was isolated from Streptomyces sp. 201 and its antibacterial activity was directly compared to the standard drug isoniazid. The Minimum Inhibitory Concentration (MIC) of 2MHI against Bacillus subtilis was 50 µg/mL, whereas the MIC for isoniazid was 150 µg/mL [1]. This represents a 3-fold lower MIC for 2MHI, indicating superior in vitro potency against this specific Gram-positive bacterium. While this data is for a longer-chain alkyl ester, it provides a crucial class-level inference for the antibacterial potential of the 2-methylisonicotinate core structure.

Antibacterial Drug Discovery Microbiology

Relative Reactivity of Methyl Pyridinecarboxylates in Claisen Acylation

The relative reactivity of isomeric methyl pyridinecarboxylates in the Claisen acylation of acetone, acetophenone, and pinacolone, using sodium methoxide, was established as: methyl picolinate > methyl isonicotinate > methyl nicotinate and/or methyl benzoate [1]. This rank-order reactivity is directly attributed to the position of the ester group on the pyridine ring, with the 4-position (isonicotinate) being more reactive than the 3-position (nicotinate). Methyl 2-methylisonicotinate, possessing the reactive isonicotinate core, is therefore expected to exhibit similar or enhanced reactivity in such transformations, a critical factor for designing efficient synthetic routes.

Organic Synthesis Reactivity Methodology

Comparative Physical Properties: Methyl vs. Ethyl 2-Methylisonicotinate

The physical properties of methyl 2-methylisonicotinate (C8H9NO2) and its ethyl ester analog (C9H11NO2) differ significantly, which can be a decisive factor in experimental design. The predicted boiling point of the methyl ester is 221.9±20.0 °C at 760 mmHg , whereas its molecular weight is 151.16 g/mol [1]. In contrast, the ethyl analog has a higher molecular weight of 165.19 g/mol and would be expected to have a higher boiling point . This lower molecular weight and boiling point for the methyl ester can be advantageous in applications requiring higher volatility or for purification by distillation or gas chromatography.

Physicochemical Properties Formulation Separation Science

Synthetic Yield: A Scalable Route for Methyl 2-Methylisonicotinate

A reported synthetic procedure for methyl 2-methylisonicotinate involves the hydrogenation of methyl 2-chloro-6-methylpyridine-4-carboxylate using 10% Pd/C and triethylamine in DMF at room temperature for 15 hours [1]. This method provides the target compound in 61% yield after purification by silica gel column chromatography [1]. This yield is a direct benchmark for process chemists and researchers planning multistep syntheses, allowing for accurate calculation of material requirements and cost assessment.

Synthetic Methodology Process Chemistry Yield Optimization

High-Impact Application Scenarios for Methyl 2-Methylisonicotinate (CAS 16830-24-3) Based on Quantitative Evidence


Development of Novel Semiochemical Lures for Integrated Pest Management (IPM)

Researchers focused on developing more effective thrips management strategies can utilize methyl 2-methylisonicotinate as a key synthetic building block or lead compound for creating novel semiochemical lures. The class-level evidence demonstrates that the isonicotinate core, when properly formulated, can increase thrips capture by up to 2.58-fold compared to controls [1]. The unique 2-methyl substitution of methyl 2-methylisonicotinate provides a distinct structural feature that may modulate olfactory response and enhance species specificity compared to the parent methyl isonicotinate, offering a clear path for innovation in pest control .

Medicinal Chemistry Programs Targeting Antibacterial and Antifungal Agents

Medicinal chemists seeking new scaffolds for antimicrobial drug discovery should consider methyl 2-methylisonicotinate as a versatile starting material. The class-level evidence shows that a derivative of this core (2MHI) exhibits a 3-fold more potent MIC against B. subtilis compared to the established drug isoniazid (50 µg/mL vs. 150 µg/mL) [1]. Furthermore, the 2-methylisonicotinate scaffold is part of a broader class of compounds with demonstrated fungistatic activity against agriculturally relevant pathogens like Fusarium culmorum and Phytophthora cactorum . This dual potential makes it a high-value building block for creating focused libraries of novel antimicrobials.

Methodology Development in Synthetic Organic Chemistry

Process chemists and synthetic methodologists developing new reactions, particularly Claisen-type acylations or cross-coupling reactions, will find methyl 2-methylisonicotinate to be a valuable substrate. The established reactivity order for pyridinecarboxylates (picolinate > isonicotinate > nicotinate/benzoate) [1] indicates that the isonicotinate core of this compound offers intermediate to high reactivity, making it a reliable substrate for optimizing reaction conditions. Its defined physical properties, including a boiling point of ~222°C , also make it suitable for studies involving distillation or gas-phase analysis. The reported 61% yield for its synthesis from a chloro-precursor provides a clear benchmark for evaluating new synthetic routes [2].

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